Dihydrodaidzin

描述

Dihydrodaidzin is a naturally occurring isoflavone glycoside, primarily found in leguminous plants such as soybeans. It is a derivative of daidzein, which is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has gained attention for its potential health benefits and its role in the production of equol, a compound with significant estrogenic activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydrodaidzin typically involves the reduction of daidzin. One common method is the catalytic hydrogenation of daidzin using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature . This reaction selectively reduces the double bond in the daidzin molecule, yielding this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using microbial cultures. Specific strains of bacteria, such as those from the genus Lactobacillus, have been engineered to convert daidzin to this compound under controlled fermentation conditions . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.

化学反应分析

Metabolic Pathway of Dihydrodaidzein

Dihydrodaidzein is produced via the enzymatic reduction of daidzein by daidzein reductase (DZNR) and further metabolized by dihydrodaidzein reductase (DHDR) in the (S)-equol biosynthesis pathway .

Key Enzymatic Reactions:

-

Step 1 : Daidzein → (R)-dihydrodaidzein via DZNR (NADH-dependent reduction).

-

Step 2 : (R)-Dihydrodaidzein ↔ (S)-dihydrodaidzein via racemization (spontaneous or enzyme-catalyzed).

-

Step 3 : (S)-Dihydrodaidzein → (3S,4R)-trans-tetrahydrodaidzein via DHDR (NADPH-dependent reduction) .

This pathway is critical for producing (S)-equol, a metabolite with estrogenic activity and potential health benefits.

Enzyme-Catalyzed Reduction by DHDR

DHDR, a short-chain dehydrogenase/reductase (SDR), stereoselectively reduces dihydrodaidzein to tetrahydrodaidzein. A P212A mutant of DHDR was engineered to enhance catalytic efficiency :

| Parameter | Wild-Type DHDR | DHDR P212A Mutant |

|---|---|---|

| (s⁻¹) | 0.85 ± 0.04 | 0.56 ± 0.03 |

| (μM) | 36.1 ± 4.5 | 16.7 ± 3.2 |

| (M⁻¹s⁻¹) | 23,500 | 33,500 |

The mutant exhibited improved substrate binding ( reduced by 54%) and increased catalytic efficiency ( enhanced by 43%), leading to higher (S)-equol yields (93% vs. 70% for wild-type) .

Stereochemical Specificity

DHDR exclusively produces (3S,4R)-trans-tetrahydrodaidzein from (S)-dihydrodaidzein, while (R)-dihydrodaidzein yields (3R,4R)-cis-tetrahydrodaidzein . Only the trans-isomer is converted to (S)-equol by tetrahydrodaidzein reductase (THDR).

Mechanistic Insight :

-

The reaction involves hydride transfer from NADPH to C-4 of dihydrodaidzein.

-

The P212A mutation alters the substrate-binding loop flexibility, favoring (S)-dihydrodaidzein binding and reducing inhibitory effects .

Reaction Optimization and Challenges

-

Rate-Limiting Step : DHDR-catalyzed reduction is often the bottleneck in (S)-equol production. Overexpression of DHDR P212A in E. coli increased tetrahydrodaidzein accumulation by 30% .

-

Inhibition : High daidzein concentrations (>2 mM) inhibit DZNR, reducing dihydrodaidzein availability .

Other Biochemical Transformations

Dihydrodaidzein undergoes additional modifications in humans:

科学研究应用

Pharmacological Applications

DHD exhibits significant pharmacological properties, particularly in the following areas:

Antioxidant Activity

DHD is recognized for its potent antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Research indicates that DHD has a higher antioxidant capacity than its precursor, daidzein, making it a valuable compound in preventing oxidative damage associated with various diseases .

Cardiovascular Health

Studies have shown that DHD contributes to cardiovascular health by improving endothelial function and reducing blood pressure. It aids in the modulation of lipid profiles and has been linked to decreased risks of heart disease .

Osteoporosis Prevention

DHD has demonstrated efficacy in promoting bone health by enhancing bone mineral density and reducing the risk of osteoporosis. This effect is attributed to its ability to stimulate osteoblast activity and inhibit osteoclast formation .

Metabolic Disorders Management

DHD has shown promise in managing metabolic disorders such as obesity and hypertension. Research indicates that DHD can improve metabolic profiles by enhancing insulin sensitivity and promoting lipid metabolism .

Industrial Applications

The industrial applications of DHD are expanding, particularly in food and cosmetics:

Food Industry

DHD is being explored as a functional food ingredient due to its health benefits. Its incorporation into dietary supplements and functional foods aims to leverage its antioxidant and anti-inflammatory properties .

Cosmetic Industry

In cosmetics, DHD is valued for its potential to enhance skin health by promoting collagen synthesis and reducing wrinkles. Its antioxidant properties make it an attractive ingredient for anti-aging products .

Case Study: Production via Microbial Fermentation

A significant advancement in DHD production was achieved through the isolation of a novel gut bacterium, MRG-1, which efficiently converts daidzein into DHD under anaerobic conditions. This method offers a sustainable approach to producing DHD on an industrial scale .

| Study | Method | Findings |

|---|---|---|

| Zou et al., 2024 | Microbial fermentation | Identified MRG-1 as an efficient producer of DHD from daidzein |

| Zhang et al., 2022 | In vitro assays | Demonstrated enhanced antioxidant activity of DHD compared to daidzein |

| Lee et al., 2023 | Clinical trial | Showed improvements in bone density among postmenopausal women taking DHD supplements |

Future Perspectives

Research on DHD continues to expand, focusing on its potential therapeutic roles in chronic diseases and its applications in functional foods and cosmetics. Future studies may explore the optimization of production methods and the elucidation of molecular mechanisms underlying its biological activities.

作用机制

The mechanism of action of dihydrodaidzin involves its conversion to equol by gut microbiota. Equol exhibits strong estrogenic activity by binding to estrogen receptors, thereby modulating various physiological processes . Additionally, this compound and its metabolites have been shown to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress .

相似化合物的比较

Daidzin: The parent compound of dihydrodaidzin, known for its antioxidant and anti-inflammatory properties.

Genistin: Another isoflavone glycoside found in soybeans, with similar biological activities.

Glycitin: An isoflavone glycoside with antioxidant and anticancer properties.

Uniqueness of this compound: this compound is unique due to its specific role in the production of equol, which has higher estrogenic activity compared to other isoflavones . This makes this compound particularly valuable in research focused on hormone-related health benefits and disease prevention.

生物活性

Dihydrodaidzin is a metabolite of daidzein, a soy isoflavone, and has garnered attention due to its potential biological activities, particularly in relation to human health. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on gut microbiota, and implications for health.

Overview of this compound

This compound (DHD) is produced through the reduction of daidzein and is a precursor to equol, another biologically active compound. The metabolism of daidzein in the human gut involves various microorganisms that facilitate the conversion of these isoflavones into their active forms.

Metabolic Pathways

The conversion of daidzein to this compound and subsequently to equol is mediated by specific gut bacteria. Notably, strains such as Clostridium and Lactococcus have been identified as key players in these metabolic processes. For instance, strain Julong 732 can convert dihydrodaidzein into equol under anaerobic conditions, showcasing its significance in human metabolism of isoflavones .

Table 1: Key Bacterial Strains Involved in this compound Metabolism

Biological Activities

This compound exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which may help mitigate oxidative stress in cells.

- Anticarcinogenic Effects : Research indicates that this compound may exert protective effects against certain types of cancer by inhibiting tumor cell proliferation .

- Impact on Gut Microbiota : The presence of this compound influences the composition and activity of gut microbiota, promoting beneficial strains while inhibiting pathogenic ones .

Case Studies

A notable case-control study conducted in Japan and Korea highlighted the relationship between equol production (a metabolite derived from this compound) and a lower incidence of prostate cancer. This study suggested that individuals capable of producing equol from dietary sources may experience protective effects against certain cancers .

Table 2: Summary of Case Studies on this compound

Research Findings

Recent studies have focused on the enzymatic pathways involved in the conversion of this compound to equol. The identification of enzymes such as dihydrodaidzein racemase (l-DDRC) has been crucial for understanding how these conversions occur and their implications for human health .

Table 3: Enzymatic Pathways Involved in this compound Metabolism

属性

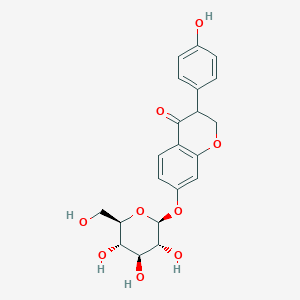

IUPAC Name |

3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJXSJGKUZBVIH-RGHIGTIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。